molecular formula C11H11ClN4O B11468643 3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

Cat. No.: B11468643
M. Wt: 250.68 g/mol
InChI Key: PQHLRHKHTSFOFS-UHFFFAOYSA-N
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Description

3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is part of the diazabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

3-chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

InChI

InChI=1S/C11H11ClN4O/c1-9(2)10(3)15-7(12)6(4-13)11(9,5-14)8(17)16-10/h15H,1-3H3,(H,16,17)

InChI Key

PQHLRHKHTSFOFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(NC(=C(C1(C(=O)N2)C#N)C#N)Cl)C)C

Origin of Product

United States

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